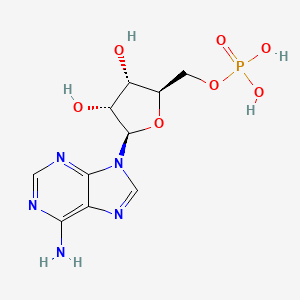

adenosine 5'-monophosphate

Descripción general

Descripción

adenosine 5'-monophosphate, also known as 5’-adenylic acid, is a nucleotide that plays a crucial role in cellular metabolism. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is an ester of phosphoric acid and the nucleoside adenosine. This compound is present in all known forms of life and is a key component in the synthesis of RNA .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

adenosine 5'-monophosphate can be synthesized through various enzymatic and chemical methods. One common approach involves the enzymatic cascade synthesis using nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts. This method is efficient and can be applied to a wide range of natural and modified nucleotide products .

Industrial Production Methods

In industrial settings, adenosine monophosphate is often produced through the hydrolysis of adenosine triphosphate (ATP) or adenosine diphosphate (ADP). The hydrolysis of ATP into adenosine monophosphate and pyrophosphate is a common method. Additionally, adenosine monophosphate can be produced from ADP by the myokinase (adenylate kinase) reaction when the ATP reservoir in the cell is low .

Análisis De Reacciones Químicas

Hydrolysis Reactions

AMP undergoes hydrolysis under varying pH conditions, yielding adenosine and inorganic phosphate. Studies demonstrate distinct mechanisms and rates depending on the medium:

a. Alkaline Hydrolysis

At pH >10, AMP disodium salt (AMPNa₂) cleaves via nucleophilic attack by hydroxide ions on the phosphorus center, forming adenosine and sodium phosphate :

-

Mechanism : Specific base catalysis, confirmed by LC-MS peaks at m/z 142.9658 (phosphate) and 262.9397 (adenosine) .

-

FTIR Data : Disappearance of phosphate ester absorption bands (970 cm⁻¹) confirms bond cleavage (Table 1).

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 3238 | Hydroxy group (adenosine) |

| 1635 | Adenine ring |

| 1016 | Phosphate |

b. Acidic and Neutral Hydrolysis

Under acidic conditions (pH <3), hydrolysis proceeds via protonation of the phosphate ester oxygen, while neutral conditions (pH 5–8) involve water-mediated nucleophilic substitution .

Enzymatic Conversions

AMP serves as a substrate for multiple enzymes, driving metabolic pathways and energy cycles:

a. Deamination

AMP deaminase catalyzes AMP’s conversion to inosine 5'-monophosphate (IMP), releasing ammonia :

-

Kinetics : Reaction monitored spectrophotometrically at 265 nm .

-

Enzyme Specificity : Streptomyces murinus-derived AMP deaminase (60 kDa) shows no cross-reactivity with other nucleotides .

b. Phosphorylation/Dep phosphorylation

-

ATP Synthase : Regenerates ATP via oxidative phosphorylation :

-

Myokinase (Adenylate Kinase) : Balances adenine nucleotide pools :

c. Phosphorolytic Cleavage

Thermococcus kodakarensis AMP phosphorylase cleaves AMP’s N-glycosidic bond in the presence of inorganic phosphate, yielding adenine and ribose-1,5-bisphosphate :

Role in Biochemical Pathways

a. Purine Nucleotide Cycle

AMP is catabolized to uric acid via IMP and adenylosuccinate, facilitating nitrogen excretion .

b. AMP-Activated Protein Kinase (AMPK) Regulation

AMP allosterically activates AMPK by binding its γ-subunit, initiating energy-conserving pathways during low ATP :

-

Binding Affinity : AMPK activation requires a high AMP:ATP ratio (>1:10) .

-

Downstream Effects : Inhibits anabolic processes (e.g., lipid synthesis) and promotes catabolism (e.g., glycolysis) .

c. RNA Degradation

Hydrolysis of RNA by ribonucleases releases AMP as a terminal product .

Enzymatic Hydrolysis by 5'-Nucleotidases

Multiple isoforms dephosphorylate AMP to adenosine, modulating extracellular nucleotide signaling :

| Enzyme | Gene | Localization | Reaction |

|---|---|---|---|

| Cytosolic 5'-nucleotidase 1A | NT5C1A | Cytosol | AMP + H₂O → Adenosine + Pᵢ |

| Mitochondrial 5'-nucleotidase | NT5M | Mitochondria | AMP + H₂O → Adenosine + Pᵢ |

Aplicaciones Científicas De Investigación

Biological and Biochemical Functions

AMP is involved in several critical biological functions:

- Energy Metabolism : AMP is a key regulator in cellular energy homeostasis. It activates AMP-activated protein kinase (AMPK), which plays a vital role in cellular energy regulation by promoting catabolic pathways and inhibiting anabolic pathways when energy levels are low .

- Signal Transduction : AMP acts as a signaling molecule that can influence various physiological processes, including immune responses and neuronal activity .

Table 1: Key Biological Functions of AMP

| Function | Description |

|---|---|

| Energy Regulation | Activates AMPK to maintain energy balance |

| Signal Transduction | Modulates signaling pathways for immune and neuronal functions |

| Neuroprotection | Protects neurons from hypoxia and ischemic injury |

Hypoxia and Ischemia Treatment

AMP has been studied for its protective effects against hypoxia. Research indicates that AMP can induce hypothermia, which may help mitigate ischemia-induced brain damage during cardiac arrest or severe trauma. In animal models, injection of AMP resulted in reduced neuronal damage by lowering metabolic rates during hypoxic conditions .

Respiratory Disorders

AMP is utilized in bronchial challenge tests to assess airway hyperresponsiveness in conditions like asthma and post-infectious bronchiolitis obliterans. Studies have shown that children with these conditions exhibit varying sensitivities to AMP challenges, providing insights into their airway responsiveness .

Table 2: Medical Applications of AMP

| Application | Description |

|---|---|

| Hypoxia Treatment | Induces hypothermia to protect against ischemic injury |

| Respiratory Assessment | Used in bronchial challenge tests to evaluate airway hyperresponsiveness |

Immunological Effects

AMP has been shown to enhance immune functions, particularly in reversing malnutrition-induced immunosuppression. It promotes T-cell maturation and enhances natural killer cell activity, thus improving the body’s resistance to infections . In studies involving dietary nucleotides, the addition of AMP normalized immune responses in mice previously on a nucleotide-free diet.

Table 3: Immunological Effects of AMP

| Effect | Description |

|---|---|

| T-cell Maturation | Enhances the maturation and function of T-cells |

| Natural Killer Cell Activity | Increases the activity against infectious agents |

| Resistance to Infections | Improves resistance to pathogens like Staphylococcus aureus |

Pharmacological Research

Recent studies have explored the potential of AMP-loaded nanoparticles for targeted drug delivery. These nanoparticles are designed to enhance the efficacy of therapeutic agents by improving cellular uptake, particularly in cancer therapy . The development of acetalated dextran spermine-modified nanoparticles (AcDXSp@AMP NPs) has shown promising results in enhancing glutamate production in cells, demonstrating the utility of AMP in drug delivery systems.

Table 4: Pharmacological Applications of AMP

| Application | Description |

|---|---|

| Targeted Drug Delivery | Utilizes nanoparticles loaded with AMP for enhanced therapeutic effects |

| Cancer Therapy | Improves cellular uptake of drugs through modified delivery systems |

Case Study 1: Hypoxia-Induced Neuroprotection

In a study involving mice subjected to hypoxic conditions, administration of AMP led to significant reductions in neuronal damage compared to control groups. This highlights the potential therapeutic application of AMP in clinical settings for patients experiencing ischemic events .

Case Study 2: Bronchial Hyperresponsiveness

A clinical trial assessing airway sensitivity used AMP challenges on children with asthma and bronchiolitis obliterans. Results indicated that while asthmatic children showed positive responses to methacholine challenges, responses to AMP were variable, suggesting distinct pathophysiological mechanisms at play .

Mecanismo De Acción

adenosine 5'-monophosphate exerts its effects through various molecular targets and pathways. It acts as an allosteric activator of enzymes such as myophosphorylase-b and is involved in the regulation of energy homeostasis. This compound-activated protein kinase (AMPK) is a key energy sensor that is activated by increases in the adenosine monophosphate/adenosine triphosphate ratio. This activation leads to the induction of catabolic pathways and inhibition of ATP-consuming biosynthetic pathways to preserve ATP levels .

Comparación Con Compuestos Similares

adenosine 5'-monophosphate is similar to other nucleotides such as adenosine diphosphate (ADP) and adenosine triphosphate (ATP). it is unique in its role as a monophosphate nucleotide and its involvement in specific metabolic pathways. Similar compounds include:

Adenosine diphosphate (ADP): Contains two phosphate groups and is involved in energy transfer.

Adenosine triphosphate (ATP): Contains three phosphate groups and is the primary energy carrier in cells.

Inosine monophosphate (IMP): Formed by the deamination of adenosine monophosphate and involved in purine metabolism

This compound’s unique role in cellular metabolism and its involvement in various biochemical processes make it a compound of significant interest in scientific research and industrial applications.

Actividad Biológica

Adenosine 5'-monophosphate (AMP) is a crucial nucleotide involved in various biological processes, particularly in cellular energy regulation and signaling. This article explores the biological activity of AMP, focusing on its mechanisms, effects on cellular functions, and implications in health and disease.

Overview of this compound

AMP is a derivative of adenosine triphosphate (ATP) and plays a vital role in cellular energy metabolism. It acts as a signaling molecule that activates AMP-activated protein kinase (AMPK), a key regulator of energy homeostasis. AMPK activation leads to various metabolic responses that help maintain energy balance within cells.

AMPK Activation : AMPK is activated when the cellular AMP/ATP ratio increases, indicating low energy availability. This activation leads to the following effects:

- Inhibition of anabolic processes : AMPK inhibits pathways that consume ATP, such as lipid synthesis and protein synthesis.

- Stimulation of catabolic processes : It promotes ATP-generating processes like fatty acid oxidation and glucose uptake .

Biological Functions

AMP has several biological activities that are critical for maintaining cellular functions:

- Energy Homeostasis : By activating AMPK, AMP helps regulate glucose and lipid metabolism, ensuring that cells adapt to energy demands during periods of stress or exercise .

- Neuroprotective Effects : Research indicates that AMP can protect neurons from hypoxia-induced damage by inducing a hypometabolic state, reducing mitochondrial respiration and oxygen demand . In studies with mice, AMP administration significantly increased survival rates under hypoxic conditions .

- Role in Diabetes Management : Dysregulation of AMPK has been linked to metabolic disorders such as type 2 diabetes. Enhancing AMPK activity through AMP may improve insulin sensitivity and glucose metabolism .

Case Study 1: Hypoxia Protection

A study investigated the effects of AMP on neuronal cell cultures subjected to hypoxic conditions. The results showed that AMP treatment reduced mitochondrial membrane potential and calcium signaling, leading to decreased cell death rates under low oxygen levels. Mice pre-treated with AMP exhibited nearly double the survival time compared to controls during hypoxic exposure .

Case Study 2: Nephrogenic Diabetes Insipidus

In pediatric patients with nephrogenic diabetes insipidus, exogenous administration of dibutyryl cAMP (a stable analog of AMP) was evaluated for its impact on urinary output. The study demonstrated significant changes in urinary osmolality and volume, suggesting that AMP analogs could have therapeutic potential in managing this condition .

Data Tables

| Biological Activity | Mechanism | Effect |

|---|---|---|

| Energy Regulation | AMPK Activation | Inhibits ATP-consuming pathways; stimulates ATP-generating pathways |

| Neuroprotection | Hypometabolic State Induction | Reduces neuronal damage during hypoxia |

| Metabolic Disorders | Insulin Sensitivity Improvement | Enhances glucose uptake and metabolism |

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMBCSSLTHHNCD-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24937-83-5 | |

| Record name | Poly(A) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24937-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5022560 | |

| Record name | Adenosine 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

ALMOST INSOL IN COLD H2O /YEAST ADENYLIC ACID MONO-HCL/, READILY SOL IN BOILING WATER, SOL IN 10% HCL, INSOL IN ALCOHOL, 10 mg/mL at 20 °C | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Nucleotides such as Adenosine-5'-Monophosphate affect a number of immune functions, including the reversal of malnutrition and starvation-induced immunosuppression, the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, the improvement of delayed cutaneous hypersensitivity, helping resistance to such infectious agents as Staphylococcus aureus and Candida albicans, and finally the modulation of T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells. Studies have shown that mice fed a nucleotide-free diet have both impaired humoral and cellular immune responses. The addition of dietary nucleotides normalizes both types of responses. RNA, a delivery form of nucleotides, and ribonucleotides were used in these studies. The mechanism of the immune-enhancing activity of nucleic acids/nucleotides is not clear. | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

CRYSTALS FROM WATER + ACETONE, POWDER, NEEDLES FROM WATER & DIL ALC | |

CAS No. |

61-19-8 | |

| Record name | Adenosine monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine phosphate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/415SHH325A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196-200 °C, 195 °C | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.